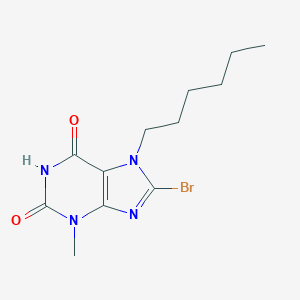

![molecular formula C12H15N3O4S2 B512611 6-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-hexanoic acid CAS No. 313223-80-2](/img/structure/B512611.png)

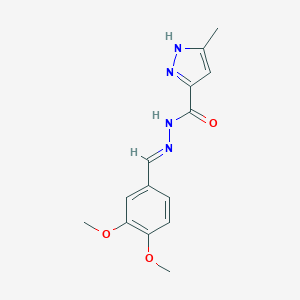

6-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-hexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

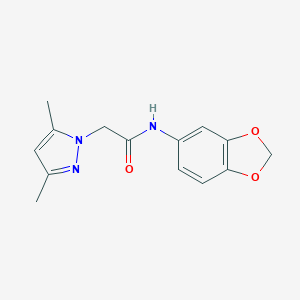

6-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-hexanoic acid is a chemical compound with the molecular formula C8H7N3O4S2 . It has a molecular weight of 273.29 . The IUPAC name for this compound is [(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7N3O4S2/c12-7(13)4-9-17(14,15)6-3-1-2-5-8(6)11-16-10-5/h1-3,9H,4H2,(H,12,13) . This indicates the connectivity and hydrogen count of the molecule, but does not provide information about its three-dimensional structure.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, benzo[1,2,5]thiadiazole derivatives have been used in various chemical reactions . For example, they have been used as potential visible-light organophotocatalysts .Scientific Research Applications

Organic Optoelectronics

Research on benzo[1,2,5]thiadiazole-based materials, which include derivatives such as 6-(Benzo[1,2,5]thiadiazole-4-sulfonylamino)-hexanoic acid, has indicated their significant potential in organic optoelectronics. These materials are studied for their open-shell biradical nature, which is crucial for applications in organic light-emitting diodes (OLEDs) and solar cells. The synthetic pathways to create these materials and their computational studies highlight their utility in developing advanced optoelectronic devices (Tam & Wu, 2015).

Pharmaceutical and Medicinal Chemistry

In the realm of pharmaceuticals, derivatives of benzo[1,2,5]thiadiazole, including the compound , have been explored for a myriad of biological activities. These activities include potential antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antimalarial effects. The structural modifications of these compounds lead to significant biological activities due to their interactions with biological systems, including interactions with cell lines, bacteria, viruses, parasites, and through the penetration of biological membranes (Pluta, Morak-Młodawska, & Jeleń, 2011).

Antioxidant and Anti-inflammatory Properties

Research has also highlighted the antioxidant capacity of compounds based on the benzo[1,2,5]thiadiazole structure. The ability of these compounds to undergo reactions that contribute to their antioxidant properties has been a subject of study. This includes their potential to form coupling adducts and undergo oxidative degradation, indicating their relevance in developing antioxidant therapies (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Mechanism of Action

- BTZ is primarily studied for its applications in photovoltaics, fluorescent sensors, and photocatalysis .

- In photocatalysis, BTZ-containing materials have been explored, although mainly in heterogeneous systems (e.g., metal–organic frameworks, covalent organic frameworks, and conjugated porous polymers) .

- However, its optoelectronic and photophysical properties are systematically modified by varying donor groups while keeping the BTZ acceptor group constant .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Action Environment

Properties

IUPAC Name |

6-(2,1,3-benzothiadiazol-4-ylsulfonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4S2/c16-11(17)7-2-1-3-8-13-21(18,19)10-6-4-5-9-12(10)15-20-14-9/h4-6,13H,1-3,7-8H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCHKCDZWRKSOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B512531.png)

![2-chloro-N-{4-[(2-chlorobenzoyl)amino]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B512544.png)

![1-[(4-methoxy-3-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512603.png)

![5-[(2-Methoxy-5-methylphenyl)diazenyl]-8-quinolinol 1-oxide](/img/structure/B512612.png)

![(4E)-4-[(4-methoxyphenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5-one](/img/structure/B512633.png)